Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide
Overview
Description
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide is a biochemical used for proteomics research . It has a molecular formula of C7H8N4OS and a molecular weight of 196.23 .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C7H8N4OS . Further details about its structure can be obtained from 1H-NMR and 13C-NMR spectroscopic analyses .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in the synthesis of arylidenehydrazide compounds . These compounds have shown significant antiproliferative activity against various cancer cell lines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 196.23 . More specific physical and chemical properties such as melting point and NMR data can be obtained from specialized databases or experimental data .Scientific Research Applications
Antimicrobial and Antifungal Activities
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide and its derivatives have demonstrated significant antimicrobial and antifungal activities. A study reported the synthesis of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, which exhibited promising antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). Another research focused on synthesizing novel hydrazone derivatives of imidazo[2,1-b]thiazol-3-acetic acid hydrazide, which showed high antibacterial and antifungal activities (Güzeldemirci, Şatana, & Küçükbasmacı, 2015).
Cytotoxicity Evaluation
The compound has been explored for its potential in cancer research. A series of arylidenehydrazides synthesized from imidazo[2,1-b]thiazol-3-yl-acetic acid hydrazide were evaluated for cytotoxicity, with some compounds demonstrating marked effects on a prostate cancer cell line (Gürsoy & Güzeldemirci, 2007).
Immunological Effects
Studies have also investigated the immunological effects of imidazo[2,1-b]thiazole derivatives. One study synthesized compounds to examine their in vitro effect on human T lymphocytes, particularly focusing on the modulation of CD2 receptor expression (Harraga et al., 1994).
Aldose Reductase Inhibitory Effect
Research on this compound derivatives includes exploring their aldose reductase inhibitory effects. A study synthesized and characterized various derivatives and evaluated them for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).
Synthesis and Structural Characterization
Significant work has been done on the synthesis and structural characterization of imidazo[2,1-b]thiazole derivatives. A study detailed the synthesis of imidazo[2,1-a]pyrimidin-2-yl-acetic acid and its analog with the imidazo[2,1-b]thiazole ring, providing insights into their molecular structures (Dylong et al., 2016).
Mechanism of Action
Target of Action
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide and its derivatives have been synthesized and evaluated for their anticancer properties . The compound has shown broad-spectrum antiproliferative activity against various cancer cell lines . .
Mode of Action
It’s known that the compound exhibitsantiproliferative activity against various cancer cell lines This suggests that it may interact with cellular targets that regulate cell proliferation and growth
Biochemical Pathways
Given its antiproliferative activity, it can be inferred that the compound likely interacts with pathways involved in cell cycle regulation and apoptosis
Result of Action
This compound has demonstrated significant antiproliferative activity against various cancer cell lines . The compound has shown the greatest growth inhibitions against ovarian, colon, renal cancer cell lines, and leukemia cell lines . These results suggest that the compound could potentially be developed as a therapeutic agent for various types of cancers.
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide interacts with various biomolecules in biochemical reactions. The compound has displayed broad-spectrum antiproliferative activity against all tested cell lines
Cellular Effects
This compound has shown to have significant effects on various types of cells. It has demonstrated growth inhibitions against an ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31), and two leukemia cell lines (CCRF-CEM and SR) . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylacetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-10-6(12)3-5-4-11-1-2-13-7(11)9-5/h1-2,4H,3,8H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUIBZKIXICQHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240595 | |
Record name | Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-72-5 | |
Record name | Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379254-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[2,1-b]thiazole-6-acetic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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